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Compound of Interest

Compound Name: Sofosbuvir impurity M

Cat. No.: B8082611

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the structural elucidation of Sofosbuvir
impurity M using Nuclear Magnetic Resonance (NMR) spectroscopy. Sofosbuvir, a key
antiviral drug for the treatment of Hepatitis C, can contain various impurities that require
thorough characterization to ensure the safety and efficacy of the final drug product. This
application note outlines the use of one- and two-dimensional NMR techniques, including H
NMR, 3C NMR, COSY, HSQC, and HMBC, for the unambiguous identification and structural
confirmation of Sofosbuvir impurity M. The provided protocols are intended to guide
researchers in the analysis of this and structurally related pharmaceutical impurities.

Introduction

Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent
RNA polymerase. During its synthesis, several process-related impurities and degradation
products can be formed. Regulatory agencies require stringent control and characterization of
these impurities. Sofosbuvir impurity M has been identified as a potential process-related
impurity.

Chemical Structure of Sofosbuvir Impurity M:

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b8082611?utm_src=pdf-interest
https://www.benchchem.com/product/b8082611?utm_src=pdf-body
https://www.benchchem.com/product/b8082611?utm_src=pdf-body
https://www.benchchem.com/product/b8082611?utm_src=pdf-body
https://www.benchchem.com/product/b8082611?utm_src=pdf-body
https://www.benchchem.com/product/b8082611?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8082611?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Systematic Name: propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-
2-yllmethoxy-phenoxyphosphoryllamino]propanoate[1]

e Molecular Formula: C22H30N3010P[1]
e Molecular Weight: 527.46 g/mol [1]
e CAS Number: 2095551-10-1[1]

This document details the application of high-resolution NMR spectroscopy for the complete
structural assignment of Sofosbuvir impurity M.

Experimental Protocols
Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR data.

Sample Weighing: Accurately weigh 5-10 mg of the isolated Sofosbuvir impurity M.

e Solvent Selection: Choose a suitable deuterated solvent in which the impurity is fully soluble.
Dimethyl sulfoxide-de (DMSO-ds) is a common choice due to its high solubilizing power for
polar molecules.

» Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a
clean, dry vial.

o Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR
tube.

« Filtration (if necessary): If any particulate matter is present, filter the solution through a small
plug of glass wool in the Pasteur pipette during transfer to the NMR tube.

NMR Data Acquisition

All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or
higher) equipped with a suitable probe.

e 1H NMR:
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o Pulse Program: Standard single-pulse experiment (e.g., zg30).

o Spectral Width: 12-16 ppm.

o Number of Scans: 16-64 (adjust for optimal signal-to-noise).

o Relaxation Delay (d1): 1-2 seconds.

1B3C NMR:

o Pulse Program: Standard proton-decoupled 3C experiment (e.g., zgpg30).

o Spectral Width: 200-220 ppm.

o Number of Scans: 1024 or more (due to the low natural abundance of 13C).

o Relaxation Delay (d1): 2 seconds.

COSY (Correlation Spectroscopy):

o Pulse Program: Standard COSY experiment (e.g., cosygpdgf).

o Spectral Width: Same as *H NMR in both dimensions.

o Number of Scans: 4-8 per increment.

HSQC (Heteronuclear Single Quantum Coherence):

o Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g.,
hsgcedetgpsisp2.2).

o H Spectral Width: Same as *H NMR.

o 13C Spectral Width: 160-180 ppm.

o Number of Scans: 8-16 per increment.

HMBC (Heteronuclear Multiple Bond Correlation):
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Pulse Program: Standard HMBC experiment (e.g., hmbcgpndqf).

o 'H Spectral Width: Same as *H NMR.

o 13C Spectral Width: 200-220 ppm.

o Number of Scans: 16-32 per increment.

o Long-range coupling delay (d6): Optimized for a coupling constant of 8 Hz.

Data Presentation and Interpretation

The following tables summarize the predicted *H and 13C NMR chemical shifts for Sofosbuvir
impurity M, based on the analysis of Sofosbuvir and its known degradation products. The
numbering scheme used for assignment is provided in the structure below.

Structure of Sofosbuvir Impurity M with Numbering:
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Figure 1. Simplified connectivity of Sofosbuvir Impurity M.

Table 1: Predicted H NMR Chemical Shifts for Sofosbuvir Impurity M (in DMSO-de)
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Proton Assignment Prt-?‘dicted Chemical Multiplicity Coupling Constant
Shift (ppm) (J, Hz)

H-6 (Uracil) ~7.8 d ~8.0
H-5 (Uracil) ~5.6 d ~8.0
H-1' ~ 6.0 S

H-3' ~4.2 d ~5.0
H-5'a, H-5'b ~4.1-43 m

0-CH (Alanine) ~3.8 m

y-CH (Isopropyl) ~4.8 sept ~6.0
Phenyl-H ~72-74 m

4'-CHs ~1.2 S

3-CHs (Alanine) ~13 d ~7.0
0-CHs (Isopropyl) ~1.2 d ~6.0
3-OH ~55 d ~5.0
4'-OH ~5.2 S

NH (Alanine) ~6.5 t ~9.0
NH (Uracil) ~11.4 S

Table 2: Predicted 13C NMR Chemical Shifts for Sofosbuvir Impurity M (in DMSO-de)
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Carbon Assignment

Predicted Chemical Shift (ppm)

C4 (Uracil) ~163
C2 (Uracil) ~ 151
C6 (Uracil) ~ 141
C5 (Uracil) ~102
Cr ~ 89
c4' ~ 82
c2' ~78
Cc3 ~70
C5' ~ 65
4'-CHs ~25
C=0 (Ester) ~173
o-C (Alanine) ~50
B-C (Alanine) ~20
y-C (Isopropyl) ~ 68
0-C (Isopropyl) ~22
C (Phenyl, C-0) ~ 150
C (Phenyl, ortho) ~120
C (Phenyl, para) ~125
C (Phenyl, meta) ~130

2D NMR Analysis Workflow

The following workflow outlines the logical steps for interpreting the 2D NMR data to confirm

the structure of Sofosbuvir impurity M.
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Figure 2. Workflow for NMR-based structural elucidation.

e COSY Analysis: The COSY spectrum will reveal the proton-proton coupling networks. Key
correlations expected are between H-5 and H-6 of the uracil ring, and within the alanine and
isopropyl moieties.

e HSQC Analysis: The HSQC spectrum directly correlates each proton signal with its attached
carbon. This is crucial for assigning the carbon signals based on the more easily assigned
proton spectrum.

« HMBC Analysis: The HMBC spectrum is vital for connecting the different structural
fragments. Key long-range correlations would be:
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o From H-1"to C2 and C6 of the uracil base, confirming the glycosidic bond.

o From H-5'to the phosphorus atom (indirectly through correlations to carbons influenced by
the phosphate group).

o From the alanine protons (NH, a-CH, 3-CHs) to the phosphorus and the isopropy! ester
carbons.

o From the phenyl protons to the phosphorus atom.

Signaling Pathway and Logical Relationships

The formation of impurities is often a result of side reactions or degradation pathways. The
following diagram illustrates a conceptual pathway for the formation of impurities during drug

synthesis and storage.
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Figure 3. Conceptual pathway of impurity formation.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method
for the structural elucidation of Sofosbuvir impurity M. By following the detailed protocols and
data interpretation workflow presented in this application note, researchers can confidently
identify and characterize this and other related impurities. This is an essential step in ensuring
the quality, safety, and regulatory compliance of Sofosbuvir drug products. The use of
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advanced NMR techniques is indispensable in modern pharmaceutical analysis for impurity
profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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